An In-depth Technical Guide to 6-Amino-1-benzyluracil: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 6-Amino-1-benzyluracil: Synthesis, Reactivity, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
6-Amino-1-benzyluracil is a derivative of uracil, a fundamental pyrimidinedione nucleobase. As a member of the 6-aminouracil family, this compound serves as a versatile and highly valuable building block in synthetic organic and medicinal chemistry. The strategic placement of the amino group at the C-6 position and the benzyl group at the N-1 position imparts unique electronic properties and steric influences, making it a key precursor for the synthesis of a wide array of complex heterocyclic systems.[1][2][3] This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, core reactivity, and applications, tailored for researchers and professionals in drug discovery and development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for any experimental design. 6-Amino-1-benzyluracil is cataloged under a specific CAS (Chemical Abstracts Service) number, ensuring its unambiguous identification in global databases.
| Identifier | Value | Source |
| IUPAC Name | 6-amino-1-benzylpyrimidine-2,4-dione | PubChem[4] |
| CAS Number | 41862-11-7 | Pharmaffiliates, PubChem[4][5] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Pharmaffiliates, PubChem[4][5] |
| Molecular Weight | 217.23 g/mol | Pharmaffiliates, PubChem[4][5] |
| Appearance | Off-White Solid | Pharmaffiliates[5] |
| Melting Point | 275-286°C (decomposes) | United States Biological[6] |
| Solubility | Soluble in Aqueous Base, DMSO, Methanol | United States Biological[6] |
| Storage | 2-8°C Refrigerator (long-term) | Pharmaffiliates, United States Biological[5][6] |
Synonyms: 6-Amino-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione, 1-benzyl-6-aminouracil.[4][5]
Synthesis and Mechanistic Insights
The synthesis of substituted uracils is a well-established field. While various specific routes exist, a common strategy for related 6-(arylmethyl)uracils involves the condensation of appropriate precursors followed by cyclization.
Generalized Synthetic Workflow
The construction of the core uracil ring often involves the reaction of a β-ketoester equivalent with urea or a urea analog, such as thiourea. The subsequent introduction of the amino group and benzyl substituent can be achieved through various strategic steps. A plausible synthetic approach is outlined below.
Caption: Generalized workflow for the synthesis of 6-benzyluracil derivatives.[7]
Core Reactivity: The Enamine Mechanism
The profound utility of 6-aminouracils in synthesis stems from their inherent electronic nature. They behave as cyclic enamines, a characteristic that dictates their reactivity.[8] The exocyclic amino group at the C-6 position donates electron density into the pyrimidine ring through resonance. This delocalization significantly increases the nucleophilicity of the carbon atom at the C-5 position, making it the primary site for attack by electrophilic reagents.[8]
This mechanistic principle is the causal factor behind the widespread use of 6-aminouracils as synthons for building more complex fused heterocyclic systems. Understanding this electronic behavior is critical for designing experiments and predicting reaction outcomes.
Caption: Resonance in 6-aminouracil increases C-5 nucleophilicity.
Applications in Research and Drug Development
6-Amino-1-benzyluracil is not typically an end-product therapeutic but rather a critical intermediate. Its derivatives are investigated for a wide range of biological activities, making it a compound of significant interest for drug discovery pipelines.
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Precursor for Biologically Active Heterocycles: 6-aminouracils are extensively used as precursors in multicomponent reactions to synthesize fused heterocyclic systems like pyrido-, pyrrolo-, and pyrimido-pyrimidines.[1][2]
-
Therapeutic Potential of Derivatives: These resulting complex molecules have shown diverse and potent biological activities, including anticancer, antiviral (including anti-HIV-1), antimicrobial, and antioxidant properties.[1][2][7] The benzyl group at the N-1 position can provide favorable hydrophobic interactions within biological targets.
-
Scaffold for Medicinal Chemistry: The uracil core provides a rigid scaffold with defined hydrogen bond donors and acceptors, while the N-1 and C-6 positions allow for synthetic diversification to explore structure-activity relationships (SAR).
Experimental Protocol: Electrophilic Bromination of the Uracil Core
To illustrate the practical application of the enamine reactivity discussed previously, the following protocol describes the electrophilic bromination at the C-5 position. This procedure is adapted from a known method for a structurally similar compound and serves as a self-validating system by explaining the function of each component.[8]
Objective: To synthesize 6-amino-1-benzyl-5-bromouracil via electrophilic substitution.
Materials:
-
6-Amino-1-benzyluracil
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Glacial Acetic Acid
-
Sodium Acetate (anhydrous)
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Bromine
-
Magnetic stirrer and stir bar
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Reaction flask and dropping funnel
Workflow:
Caption: Step-by-step workflow for the bromination of 6-Amino-1-benzyluracil.
Detailed Steps:
-
Dissolution: In a suitable reaction flask, dissolve 6-Amino-1-benzyluracil in glacial acetic acid (approx. 15-20 mL per gram of starting material) by heating to a boil with stirring.
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Causality: Acetic acid serves as a polar protic solvent that can dissolve the uracil derivative, particularly at elevated temperatures.
-
-
Buffering: To the hot solution, add sodium acetate (approx. 1.2 molar equivalents).
-
Causality: Sodium acetate acts as a weak base to buffer the reaction mixture, neutralizing the HBr that is formed as a byproduct. This prevents potential side reactions that could be catalyzed by a strong acid.
-
-
Temperature Control: Cool the mixture to approximately 65-70°C.
-
Causality: This temperature is high enough to maintain solubility and ensure a sufficient reaction rate but low enough to control the exothermicity of the bromination and minimize degradation.
-
-
Electrophile Addition: While stirring vigorously, add a solution of bromine (approx. 1.1 molar equivalents) in glacial acetic acid dropwise over 10-15 minutes.
-
Causality: Bromine (Br₂) is the electrophile that attacks the electron-rich C-5 position. Dropwise addition is crucial for controlling the reaction rate and preventing localized high concentrations of bromine, which could lead to over-bromination or other side reactions.
-
-
Reaction & Monitoring: Maintain the temperature and stirring for a specified time (e.g., 1-2 hours) and monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is cooled and the product can be isolated by pouring the mixture into ice water, followed by filtration, washing, and drying. Further purification can be achieved by recrystallization.
Safety and Handling
As with any chemical reagent, proper safety precautions are mandatory. Based on GHS classifications, 6-Amino-1-benzyluracil presents the following hazards:
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H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
Conclusion
6-Amino-1-benzyluracil is a compound of significant strategic importance in synthetic chemistry. Its value is derived from its well-defined physicochemical properties and, most critically, its predictable reactivity as a cyclic enamine. This electronic characteristic makes it an ideal and versatile precursor for constructing diverse and complex heterocyclic molecules, many of which are scaffolds for the development of novel therapeutic agents. A thorough understanding of its synthesis, handling, and mechanistic behavior is essential for researchers aiming to leverage its full potential in drug discovery and materials science.
References
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Pharmaffiliates. (n.d.). CAS No: 41862-11-7 | Chemical Name: 6-Amino-1-benzyluracil. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-1-benzyluracil. National Center for Biotechnology Information. Retrieved from [Link]
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Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrimidinedione. Retrieved from [Link]
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National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
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Georganics. (2011). 6-AMINO-1-METHYLURACIL Safety Data Sheet. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
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US EPA. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- - Substance Details. Retrieved from [Link]
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US EPA. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- - Substance Details. Retrieved from [Link]
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